
(1-Benzyl-piperidin-4-yl)-(3-methoxy-propyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
BMPPA has been used in a variety of scientific research applications, including in the study of biochemistry, pharmacology, and biotechnology. In biochemistry, BMPPA has been used to study the structure and function of enzymes, as well as to study the structure and function of proteins. In pharmacology, BMPPA has been used to study the effects of drugs on the body, as well as to study the effects of drugs on the brain. In biotechnology, BMPPA has been used to study the production of proteins, as well as to study the production of enzymes.
作用机制
The mechanism of action of BMPPA is not fully understood, however, it is believed to act as an agonist at a variety of receptors in the body, including the serotonin receptor and the dopamine receptor. In addition, BMPPA is believed to have an effect on the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
BMPPA has been shown to have a variety of biochemical and physiological effects on the body. In animals, BMPPA has been shown to increase the release of dopamine, serotonin, and norepinephrine. In addition, BMPPA has been shown to increase the production of proteins, as well as to increase the production of enzymes. BMPPA has also been shown to have an effect on the body's immune system, and has been shown to have an anti-inflammatory effect.
实验室实验的优点和局限性
One of the main advantages of using BMPPA for laboratory experiments is its low toxicity. BMPPA is considered to be a relatively safe compound, and has a low potential for causing adverse effects. In addition, BMPPA is relatively easy to synthesize and is readily available. However, there are some limitations to using BMPPA for laboratory experiments. BMPPA is not soluble in water, and therefore must be dissolved in an organic solvent, such as dimethylformamide, before it can be used in experiments.
未来方向
There are a variety of potential future directions for the use of BMPPA in scientific research. BMPPA could be used to study the effects of drugs on the body, as well as to study the effects of drugs on the brain. In addition, BMPPA could be used to study the structure and function of proteins and enzymes, as well as to study the production of proteins and enzymes. BMPPA could also be used to study the effects of drugs on the immune system, as well as to study the anti-inflammatory effects of drugs. Finally, BMPPA could be used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the nervous system.
合成方法
BMPPA can be synthesized through a variety of methods, including the Hofmann rearrangement. This method involves the reaction of a primary amine with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction results in the formation of a secondary amine, which can then be reacted with a methyl halide to form BMPPA. Other methods of synthesis include the use of a Grignard reagent, the use of an aryl halide, or the use of an alkyl halide.
属性
IUPAC Name |
1-benzyl-N-(3-methoxypropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-19-13-5-10-17-16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIOHOBYJACGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

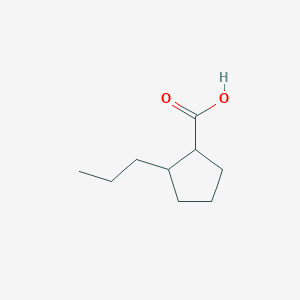
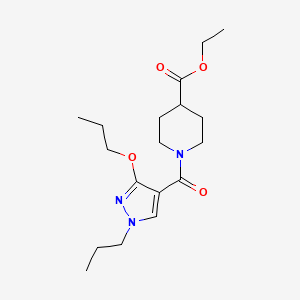
![(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2939655.png)

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)
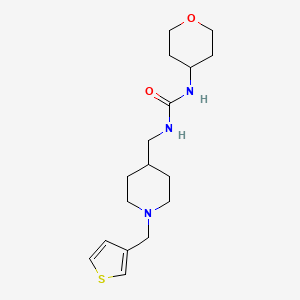
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
![2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate](/img/structure/B2939666.png)
![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)
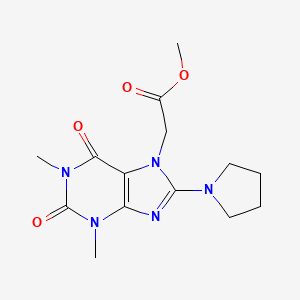
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)
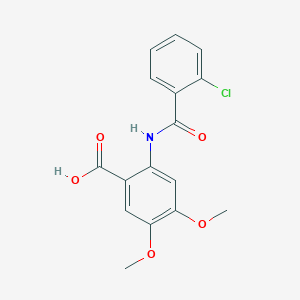

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)